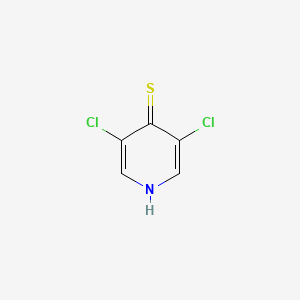
3,5-Dichloro-4-pyridinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-pyridinethiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS. It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is present at the 4th position.
Métodos De Preparación
The synthesis of 3,5-Dichloro-4-pyridinethiol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pentachloropyridine with nucleophiles. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 60-125°C . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3,5-Dichloro-4-pyridinethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as fluorine or amine groups, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or other sulfur-containing derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium fluoride, dimethyl sulfoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-pyridinethiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-pyridinethiol involves its interaction with various molecular targets. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, facilitating substitution reactions. The thiol group can form disulfide bonds, which are crucial in many biological processes .
Comparación Con Compuestos Similares
3,5-Dichloro-4-pyridinethiol can be compared with other chlorinated pyridine derivatives, such as:
3,5-Dichloro-2,4,6-trifluoropyridine: This compound has additional fluorine atoms, which alter its reactivity and applications
Pentachloropyridine: A fully chlorinated pyridine, used as a precursor in the synthesis of various derivatives.
3,4-Difluoropyridine: A fluorinated pyridine with different substitution patterns, affecting its chemical properties and uses.
Propiedades
Número CAS |
33216-53-4 |
|---|---|
Fórmula molecular |
C5H3Cl2NS |
Peso molecular |
180.05 g/mol |
Nombre IUPAC |
3,5-dichloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H3Cl2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Clave InChI |
HHOHIIYJTDKSHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)C(=CN1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


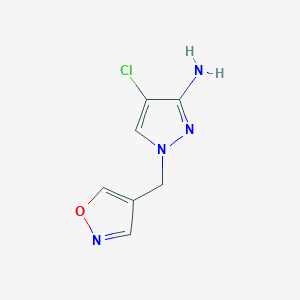

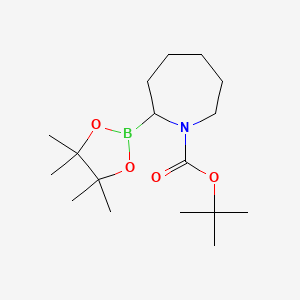
![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)
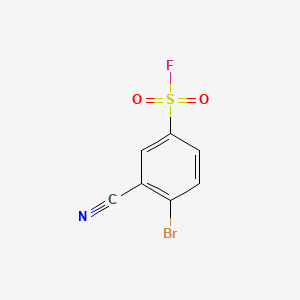
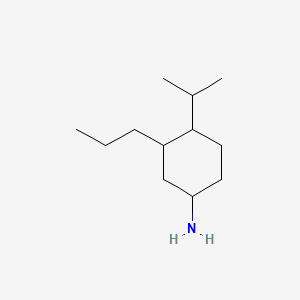

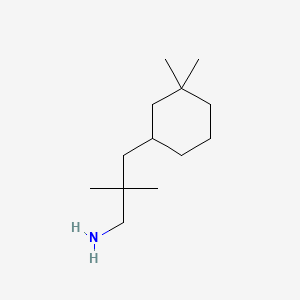
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)

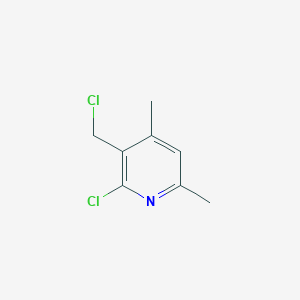
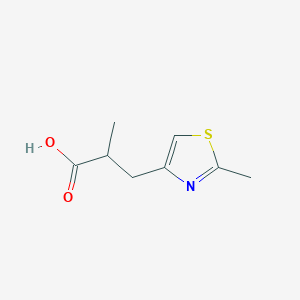
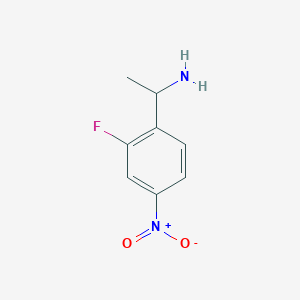
![tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate](/img/structure/B15312399.png)
